2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound with the molecular formula C29H24Br2N2O. This compound is characterized by its brominated phenyl groups and a benzoate ester moiety. It is typically found as a light yellow to orange powder or crystal and is known for its high purity, often exceeding 93% as determined by HPLC .
Preparation Methods
The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE involves multiple steps, including bromination, esterification, and imine formationThe final step involves the formation of the imine linkage through a condensation reaction with 2-(4-methylphenoxy)acetic acid .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions typically include the use of inert atmospheres and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
2,4-DIBROMO-6-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atoms in the phenyl rings can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE has several scientific research applications:
Biology: The compound’s brominated phenyl groups make it useful in studying halogen bonding interactions in biological systems.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action for 2,4-DIBROMO-6-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets. The brominated phenyl groups and the imine linkage play crucial roles in its reactivity. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles for various chemical transformations .
Comparison with Similar Compounds
Similar compounds to 2,4-DIBROMO-6-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE include:
2,4-Dibromo-6-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENOL: Differing by the presence of a hydroxyl group instead of the benzoate ester.
2,4-Dibromo-6-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE: Differing by the presence of an acetate group instead of the benzoate ester.
Properties
Molecular Formula |
C23H18Br2N2O4 |
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Molecular Weight |
546.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H18Br2N2O4/c1-15-7-9-19(10-8-15)30-14-21(28)27-26-13-17-11-18(24)12-20(25)22(17)31-23(29)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,27,28)/b26-13+ |
InChI Key |
ZUTQQPFHEJEDSY-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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